molecular formula C8H8N4 B3352771 1,5-Naphthyridine-2,3-diamine CAS No. 50786-31-7

1,5-Naphthyridine-2,3-diamine

Cat. No.: B3352771
CAS No.: 50786-31-7
M. Wt: 160.18 g/mol
InChI Key: UQXKSHQOGRBLPO-UHFFFAOYSA-N
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Description

1,5-Naphthyridine-2,3-diamine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by their fused pyridine rings, which are nitrogen-containing aromatic heterocycles. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Naphthyridine-2,3-diamine can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Gould-Jacobs reaction between 3-aminopyridine and diethyl methylenemalonate followed by thermal cyclization can yield 1,5-naphthyridine derivatives . Another method involves the aza-Diels-Alder reaction activated by Lewis acids, which can produce tetrahydro-1,5-naphthyridine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,5-Naphthyridine-2,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-naphthyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: Another isomer of naphthyridine with different nitrogen atom positions.

    Quinoline: A related heterocyclic compound with a single nitrogen atom in the ring.

    Isoquinoline: Similar to quinoline but with a different nitrogen atom position.

Uniqueness

1,5-Naphthyridine-2,3-diamine is unique due to its specific nitrogen atom positions and the resulting electronic properties. This uniqueness contributes to its distinct reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

1,5-naphthyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-5-4-7-6(12-8(5)10)2-1-3-11-7/h1-4H,9H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXKSHQOGRBLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=N2)N)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503683
Record name 1,5-Naphthyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50786-31-7
Record name 1,5-Naphthyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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